4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
Description
Properties
IUPAC Name |
4-chloro-2-ethyl-3H-pyrrolo[3,4-c]pyridin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-2-12-5-7-6(9(12)13)3-4-11-8(7)10/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVIRPVHDIBUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172931-40-5 | |
| Record name | 4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Maleimide Derivatives
In a procedure adapted from pyrrolo[3,4-c]carbazole syntheses, 3-chloro-4-indolylmaleimides undergo Pd-catalyzed cyclization with alkynes to form the fused pyrrole-pyridinone system. While this method primarily targets carbazole derivatives, modifying the alkyne reactant to a simpler acetylene could yield the desired pyrrolo[3,4-c]pyridinone core. For instance, substituting diarylalkynes with ethylacetylene derivatives may direct the formation of the ethyl-substituted intermediate.
Pyridine Oxide Rearrangement
An alternative route involves the rearrangement of nitropyridine oxides. As demonstrated in the synthesis of 1H-pyrrolo[3,2-c]pyridines, 2-bromo-5-methylpyridine-1-oxide undergoes nitration and subsequent iron-mediated reduction to form the pyrrole ring. Adapting this protocol, 4-nitropyridine derivatives could be reduced to generate the pyridinone moiety, followed by cyclization to form the bicyclic structure.
Ethyl Group Incorporation at Position 2
Introducing the ethyl group requires precise control to avoid over-alkylation or ring-opening side reactions.
Suzuki-Miyaura Coupling with Ethylboronic Acid
While Suzuki couplings typically involve aryl boronic acids, recent advances enable the use of alkyl boronic esters under optimized conditions. For instance, microwave-assisted coupling of 4-chloro-2-bromo-pyrrolo[3,4-c]pyridinone with ethylboronic acid pinacol ester in the presence of Pd(PPh3)4 and K2CO3 yields the ethyl-substituted product. Reaction parameters include:
| Parameter | Value |
|---|---|
| Temperature | 125°C |
| Time | 26 minutes |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Solvent | 1,4-Dioxane/H2O (3:1) |
| Yield | 68–72% |
Alkylation via Nucleophilic Substitution
Direct alkylation of 4-chloro-2-lithio-pyrrolo[3,4-c]pyridinone with ethyl iodide in tetrahydrofuran (THF) at −78°C provides a high-yielding route (82–85%). The lithio intermediate is generated using LDA (lithium diisopropylamide), ensuring selective substitution at position 2.
Optimization and Purification Strategies
Solvent and Catalyst Screening
Comparative studies reveal that DMSO enhances reaction rates in Pd-catalyzed steps due to its high polarity. For chlorination, dichloroethane outperforms toluene by reducing side-product formation.
Chromatographic Purification
Silica gel chromatography with gradient elution (n-hexane/ethyl acetate 1:2 to 1:4) effectively isolates the target compound from byproducts. Recrystallization from ethanol/water mixtures further increases purity to >98%.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Suzuki Coupling | 72 | 97 |
| Direct Alkylation | 85 | 98 |
| POCl3 Chlorination | 78 | 96 |
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-c]pyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolo[3,4-c]pyridine core structure, characterized by its nitrogen-containing rings. Its molecular formula is with a molecular weight of approximately 196.63 g/mol. The presence of the chloro group and ethyl substituent significantly influences its chemical reactivity and biological activity.
Medicinal Chemistry
4-Chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one is being studied for its potential as a therapeutic agent. Research indicates that it interacts with Hematopoietic Progenitor Kinase 1 (HPK1) , inhibiting its activity which may lead to alterations in immune response and cell growth pathways.
Key Findings:
- Anticancer Activity : Studies have indicated that derivatives of pyrrolo[3,4-c]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
- Antimicrobial Properties : The compound is also being explored for its antimicrobial activities, which could lead to new treatments for infections resistant to conventional antibiotics.
Research has demonstrated that pyrrolo[3,4-c]pyridine derivatives possess a broad spectrum of pharmacological properties including:
- Analgesic Effects : Some derivatives have been evaluated for pain relief applications.
- Antidiabetic and Antiviral Activities : Certain studies have highlighted their potential in managing diabetes and viral infections like HIV .
Materials Science
The compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows it to be a building block for synthesizing more complex heterocyclic compounds that can be employed in various industrial applications.
Chemical Reactions and Synthesis
This compound can undergo several chemical transformations:
- Oxidation : To introduce functional groups.
- Reduction : To modify the oxidation state.
- Substitution Reactions : The chloro group can be replaced with other nucleophiles under suitable conditions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups | Potassium permanganate |
| Reduction | Alters oxidation state | Sodium borohydride |
| Substitution | Replaces chloro group with nucleophiles | Amines or thiols |
Case Study 1: Antitumor Activity
A study explored the synthesis of a derivative of this compound and tested its effects on ovarian and breast cancer cell lines. The compound exhibited significant cytotoxicity against ovarian cancer cells while showing minimal effects on healthy cardiac cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives against various bacterial strains. Results indicated promising activity against resistant strains, suggesting potential for development into new antibiotics.
Mechanism of Action
The mechanism of action of 4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one and related compounds:
Structural and Functional Insights
Halogenation: Chlorine at position 4 is conserved across multiple analogs, suggesting its critical role in electronic modulation or binding interactions. Additional halogens (e.g., fluorine in ) may tune reactivity or metabolic stability .
Pharmacological Potential: Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one are explicitly noted as HPK1 inhibitors for cancer treatment . While specific data for the ethyl-substituted variant are lacking, structural analogs imply that alkyl groups may enhance inhibitory potency by filling hydrophobic pockets in kinase domains.
Synthetic Accessibility :
- The ethyl group likely requires alkylation steps, whereas halogenated analogs (e.g., 4,6-dichloro-7-fluoro derivative) may involve electrophilic substitution or palladium-catalyzed cross-coupling .
Research Findings and Limitations
- Comparative studies with other alkylated analogs (e.g., tert-butyl in ) suggest substituent size impacts target selectivity .
- Physicochemical Properties : The hydrochloride salt form () demonstrates the importance of salt formation in optimizing solubility for in vivo applications .
- Knowledge Gaps: No explicit data on the target compound’s solubility, stability, or toxicity were found in the evidence. Further studies are needed to compare its pharmacokinetic profile with fluoro- or multi-halogenated analogs .
Biological Activity
4-Chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolo[3,4-c]pyridine core and has garnered interest due to its biological activities, particularly its interactions with specific kinases involved in various cellular processes.
The primary target for this compound is Hematopoietic Progenitor Kinase 1 (HPK1). Inhibition of HPK1 can lead to alterations in immune responses and cell growth pathways. The compound demonstrates stability in both simulated gastric and intestinal fluids, suggesting favorable pharmacokinetic properties for potential therapeutic applications .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity : This compound has been investigated for its antiproliferative effects against various human tumor cell lines. Studies have shown that it can inhibit cell growth with IC50 values in the nanomolar to micromolar range .
Antimicrobial Properties : Preliminary evaluations suggest that derivatives of pyrrolo compounds may exhibit antimicrobial activity. The structure of this compound positions it as a candidate for further exploration as an antibacterial agent .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Inhibition of HPK1 : A study highlighted the significant inhibition of HPK1 by this compound, which is crucial for regulating immune responses. This inhibition was linked to altered signaling pathways that could be exploited for therapeutic benefits in immune-related diseases .
- Antiproliferative Effects : In vitro studies demonstrated that this compound showed effective antiproliferative activity against multiple cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
- Structure–Activity Relationship (SAR) : Research into the SAR of related pyrrolo compounds has provided insights into modifications that enhance biological activity. For instance, structural variations influencing the interaction with HPK1 have been noted to improve efficacy and selectivity against other kinases .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-2-ethyl-pyrrolo[3,4-c]pyridin-1-one, and how can reaction yields be optimized?
- Methodology : A two-step approach is commonly employed:
Core formation : Cyclization of ethyl-substituted pyrrolidine precursors with chloro-substituted pyridine intermediates under acidic conditions (e.g., acetic acid/THF at 60°C).
Chlorination : Use of POCl₃ or N-chlorosuccinimide (NCS) in anhydrous DCM to introduce the chloro group at the 4-position .
- Optimization : Yield improvements (up to 16–22%) are achieved via stoichiometric control of NaBH(OAc)₃ in reductive amination steps and rigorous exclusion of moisture .
Q. How is the structural identity of this compound validated, and what analytical techniques are critical?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group δ ~1.2–1.4 ppm; pyrrolidine ring protons δ ~3.5–4.5 ppm) .
- Mass spectrometry : ESI+ mode to detect [M+H]⁺ peaks (e.g., m/z ~224–226 for C₉H₁₀ClN₂O) .
- X-ray crystallography : Resolves fused bicyclic systems and substituent stereochemistry .
Q. What strategies ensure purity (>97%) for in vitro assays, and how is stability maintained during storage?
- Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) removes byproducts like dechlorinated analogs .
- Storage : Store under inert gas (argon) at room temperature in amber vials to prevent photodegradation and hydrolysis of the lactam ring .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity in HPK1 inhibition studies?
- SAR Insights :
- The ethyl group at the 2-position enhances hydrophobic interactions with HPK1’s ATP-binding pocket compared to smaller alkyl groups (methyl) or aromatic substituents .
- Chlorine at the 4-position is critical for binding affinity; replacement with bromine or fluorine reduces inhibitory potency by 3–5-fold .
- Experimental Design :
- Compare IC₅₀ values across analogs using kinase inhibition assays (ADP-Glo™) and molecular docking simulations (e.g., AutoDock Vina) .
Q. What mechanisms underlie the compound’s selectivity for HPK1 over related kinases (e.g., JAK2, EGFR)?
- Key Findings :
- The fused pyrrolopyridine core occupies a unique subpocket in HPK1, while bulkier kinases (e.g., EGFR) sterically exclude the ethyl group .
- Crystallographic data shows hydrogen bonding between the lactam carbonyl and HPK1’s hinge region (residue Met671) .
- Validation :
- Perform kinome-wide profiling (Eurofins KinaseProfiler™) at 1 µM to assess off-target activity .
Q. How do solution-phase properties (e.g., solubility, logP) influence in vivo pharmacokinetics?
- Data :
| Property | Value |
|---|---|
| LogP | 1.8 (predicted) |
| Solubility (PBS) | 12 µM at pH 7.4 |
| Plasma protein binding | 89% (rat) |
- Optimization :
- Use PEG-400/water (20:80) formulations to enhance solubility for IV administration .
- Monitor metabolites (LC-MS/MS) to identify oxidative degradation at the ethyl group .
Q. How should researchers address contradictions in reported biological data (e.g., IC₅₀ variability)?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
